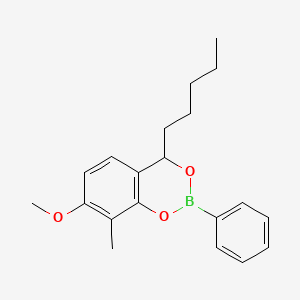
7-Methoxy-8-methyl-4-pentyl-2-phenyl-2H,4H-1,3,2-benzodioxaborinine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-8-methyl-4-pentyl-2-phenyl-2H,4H-1,3,2-benzodioxaborinine is a complex organic compound that belongs to the class of benzodioxaborinines. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, a pentyl chain, and a phenyl ring. The presence of the boron atom within the dioxaborinine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-8-methyl-4-pentyl-2-phenyl-2H,4H-1,3,2-benzodioxaborinine typically involves the formation of the benzodioxaborinine ring through a series of organic reactions. One common method involves the reaction of a phenylboronic acid derivative with a suitable diol under acidic conditions to form the dioxaborinine ring. The methoxy and methyl groups can be introduced through alkylation reactions, while the pentyl chain can be added via a Grignard reaction or similar organometallic coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to facilitate the coupling reactions, and purification steps such as chromatography or recrystallization are used to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-8-methyl-4-pentyl-2-phenyl-2H,4H-1,3,2-benzodioxaborinine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the boron-containing ring to other boron derivatives.
Substitution: The methoxy, methyl, and pentyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-8-methyl-4-pentyl-2-phenyl-2H,4H-1,3,2-benzodioxaborinine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 7-Methoxy-8-methyl-4-pentyl-2-phenyl-2H,4H-1,3,2-benzodioxaborinine involves its interaction with molecular targets such as enzymes or receptors. The boron atom within the dioxaborinine ring can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity.
Methoxyphenylboronic Acid: Contains a methoxy group, similar to the target compound.
Methylphenylboronic Acid: Contains a methyl group, similar to the target compound.
Uniqueness
7-Methoxy-8-methyl-4-pentyl-2-phenyl-2H,4H-1,3,2-benzodioxaborinine is unique due to the combination of its functional groups and the presence of the dioxaborinine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
647008-13-7 |
|---|---|
Molekularformel |
C20H25BO3 |
Molekulargewicht |
324.2 g/mol |
IUPAC-Name |
7-methoxy-8-methyl-4-pentyl-2-phenyl-4H-1,3,2-benzodioxaborinine |
InChI |
InChI=1S/C20H25BO3/c1-4-5-7-12-19-17-13-14-18(22-3)15(2)20(17)24-21(23-19)16-10-8-6-9-11-16/h6,8-11,13-14,19H,4-5,7,12H2,1-3H3 |
InChI-Schlüssel |
PHPJFWABFYYEOT-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C2=C(O1)C(=C(C=C2)OC)C)CCCCC)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




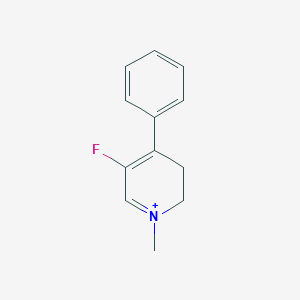
![N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide](/img/structure/B12596692.png)
![2,4,6-Cycloheptatrien-1-one, 2-[(4-bromophenyl)amino]-](/img/structure/B12596698.png)
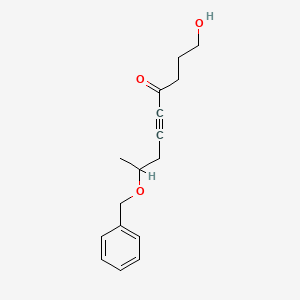
![2,2-Dimethyl-4,5-bis[4-(naphthalen-1-yl)phenyl]-2H-imidazole](/img/structure/B12596706.png)
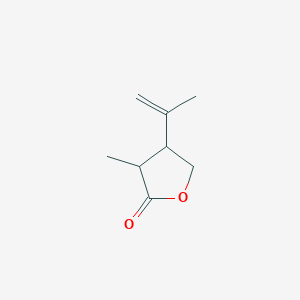
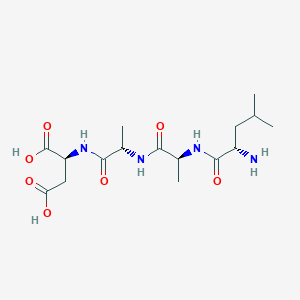


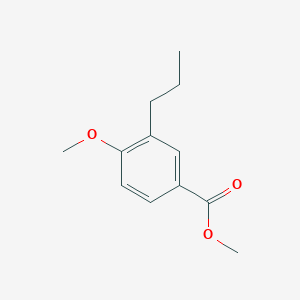
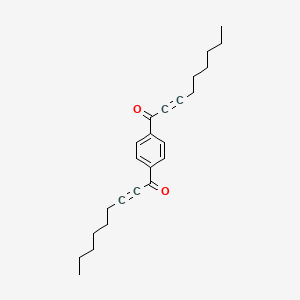
![Acetamide,N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]-](/img/structure/B12596761.png)
